molecular formula C15H13ClN2O3S B2674952 2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921861-82-7

2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2674952
CAS RN: 921861-82-7
M. Wt: 336.79
InChI Key: BDMYGBNMMITHTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a 3,3-disubstituted isoindolinone was synthesized by means of Krapcho decarboxylation reaction of the respective substituted dimethyl malonate derivative . Good isolated yields were obtained under mild reaction conditions .


Molecular Structure Analysis

The molecular weight of “2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is 336.79.


Chemical Reactions Analysis

The reactivity of similar compounds has been investigated. For example, the reactivity of dimethyl 2-(1-methyl-3-oxoisoindolin-1-yl)malonate in decarboxylation reaction was studied to afford the useful molecule methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate under Krapcho reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the yield of methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate was 70% (24 mg). The 1H NMR and 13C NMR data were also provided .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide” is not mentioned in the search results, similar compounds have shown notable biological activities. For example, indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety were synthesized and found to inhibit acetylcholine esterase (AChE), based on the structural feature of donepezil, a known AChE inhibitor .

properties

IUPAC Name

2-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-18-13-7-6-11(8-10(13)9-15(18)19)17-22(20,21)14-5-3-2-4-12(14)16/h2-8,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMYGBNMMITHTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

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